![molecular formula C5H10ClF2NO B13483118 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride CAS No. 2866323-79-5](/img/structure/B13483118.png)
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group
Vorbereitungsmethoden
The synthesis of 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride involves several steps. One common method includes the reaction of 3-oxetanone with difluoromethylamine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in a solvent like dichloromethane at low temperatures . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets . The oxetane ring provides stability and rigidity to the molecule, which can affect its overall biological activity. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
3-(Aminomethyl)oxetane: This compound lacks the difluoromethyl group, which can result in different chemical and biological properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound contains a pyrazole ring instead of an oxetane ring, leading to variations in its reactivity and applications.
The presence of the difluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s physicochemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and medical researchers.
Eigenschaften
CAS-Nummer |
2866323-79-5 |
|---|---|
Molekularformel |
C5H10ClF2NO |
Molekulargewicht |
173.59 g/mol |
IUPAC-Name |
[3-(difluoromethyl)oxetan-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-4(7)5(1-8)2-9-3-5;/h4H,1-3,8H2;1H |
InChI-Schlüssel |
GHHJTVZBKSUOET-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CN)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



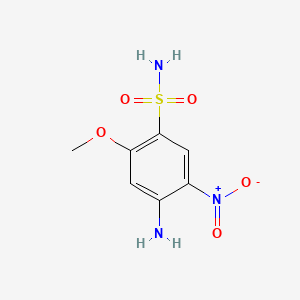
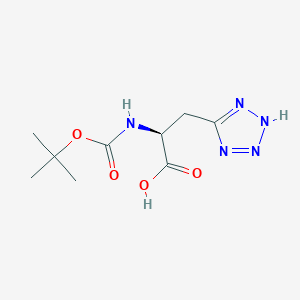
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
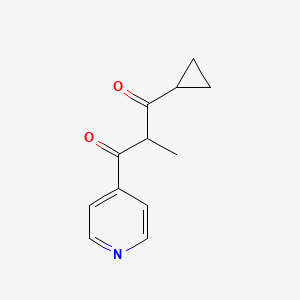
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
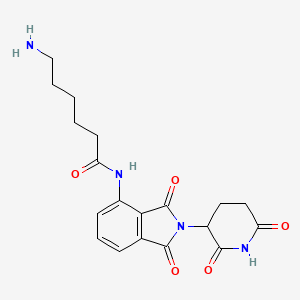
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
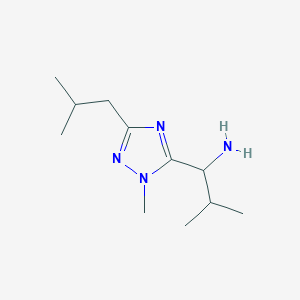
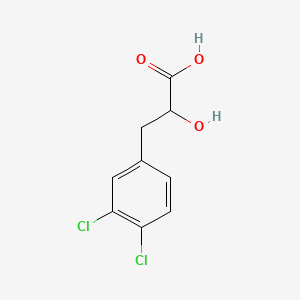


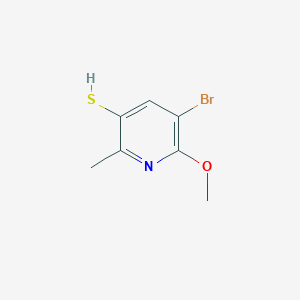
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
